molecular formula C17H18N2O6 B5864590 N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5864590
M. Wt: 346.3 g/mol
InChI Key: MTXIIBFEZWNYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as 25I-NBOMe, is a potent psychedelic drug that belongs to the family of phenethylamines. It is a derivative of the 2C family of phenethylamines and is known for its hallucinogenic effects. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is similar to that of other psychedelics, such as LSD and psilocybin. The compound binds to serotonin receptors in the brain, leading to alterations in perception, mood, and cognition. It has been suggested that the compound may also increase the release of dopamine and other neurotransmitters, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that the compound may have neurotoxic effects. Animal studies have shown that high doses of the compound can cause damage to the brain, particularly in the hippocampus and prefrontal cortex.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of the compound is its potency, which allows researchers to study its effects at low doses. However, the compound is also associated with a high risk of toxicity and overdose, which limits its use in research.

Future Directions

Future research on N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide could focus on understanding its neurotoxic effects and potential therapeutic applications. Studies could also investigate the compound's effects on different serotonin receptors and its interactions with other neurotransmitters. Additionally, research could explore the use of this compound in combination with other psychedelics or in novel drug delivery systems.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide involves the condensation of 2-nitrobenzaldehyde with 2-ethoxyaniline, followed by reduction of the nitro group to an amine using tin and hydrochloric acid. The resulting amine is then coupled with 4,5-dimethoxy-2-iodobenzaldehyde to form the final product.

Scientific Research Applications

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has been used in scientific research to study its effects on the human brain. Studies have shown that the compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics. It has also been found to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-14-8-6-5-7-12(14)18-17(20)11-9-15(23-2)16(24-3)10-13(11)19(21)22/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXIIBFEZWNYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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